Tributyltin azide
Overview
Description
PD-144550, also known as ®-3-(aminomethyl)-5-methylhexanoic acid, is a compound that has garnered interest in various scientific fields. It is a derivative of pregabalin, a well-known medication used to treat neuropathic pain, epilepsy, and generalized anxiety disorder.
Mechanism of Action
Target of Action
Tributyltin azide primarily targets the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ) . These receptors play a crucial role in regulating gene expression, cellular differentiation, and metabolic processes .
Mode of Action
The compound interacts with its targets, RXR and PPARγ, leading to alterations in their function . This interaction is considered the molecular initiating event (MIE) that triggers a cascade of changes at the cellular level .
Biochemical Pathways
The interaction of this compound with RXR and PPARγ affects a range of reproductive, developmental, and metabolic pathways
Result of Action
The action of this compound leads to various molecular and cellular effects. It has shown antihypertensive activity and the ability to inhibit fatty acid synthesis . Additionally, it has been shown to have biological properties, such as the coordination of proteins and enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, species sensitivity is an important factor. It has been observed that TBT-induced responses occur at very low concentrations for molluscs, and similar sensitivity has been observed in fish species . The compound’s action can also be influenced by rates of uptake and elimination, chemical potency, and metabolic capacity .
Biochemical Analysis
Biochemical Properties
Tributyltin azide has shown antihypertensive activity and the ability to inhibit fatty acid synthesis . It has also been shown to have biological properties, such as the coordination of proteins and enzymes .
Cellular Effects
This compound has been found to have effects on various types of cells. For instance, it has been shown to cause extensive axon degeneration and neuronal death in sensory dorsal root ganglion (DRG) neurons . It also increases both cytosolic and mitochondrial calcium levels, disrupts mitochondrial dynamics, decreases neuronal ATP levels, and leads to the activation of calpains .
Molecular Mechanism
This compound is synthesized by the salt metathesis reaction of tributyltin chloride and sodium azide . It is a reagent used in the synthesis of tetrazoles, which in turn are used to generate angiotensin II receptor antagonists .
Temporal Effects in Laboratory Settings
It is known that Tributyltin, a related compound, can induce responses at very low concentrations and these effects have been observed in both molluscs and fish species .
Dosage Effects in Animal Models
A single intratumor or intravenous administration of a related α-emitting molecule to the A549 (human lung cancer) cell-bearing xenograft mouse model, at a low dose (70 kBq), could suppress tumor growth without inducing adverse effects .
Metabolic Pathways
Tributyltin, a related compound, is known to impact reproductive and metabolic pathways primarily through interaction with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ) nuclear receptors .
Transport and Distribution
Tributyltin, a related compound, is known to be highly toxic and have penetrating odors .
Subcellular Localization
Tributyltin, a related compound, is known to interact with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ) nuclear receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD-144550 involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The process begins with the formation of an intermediate compound through a series of reactions involving alkylation and reduction.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired R-enantiomer.
Final Conversion: The resolved intermediate is further converted into PD-144550 through a series of chemical reactions, including amination and esterification.
Industrial Production Methods
Industrial production of PD-144550 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency catalysts, optimized reaction conditions, and continuous flow reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
PD-144550 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert PD-144550 into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
PD-144550 has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: PD-144550 is investigated for its potential therapeutic effects, particularly in the treatment of neuropathic pain and anxiety disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Comparison with Similar Compounds
PD-144550 is similar to other compounds such as pregabalin and gabapentin. it is unique in its specific stereochemistry, which may result in different biological activities and therapeutic effects. Similar compounds include:
Pregabalin: The S-enantiomer of PD-144550, widely used as a medication for neuropathic pain and epilepsy.
Gabapentin: Another related compound used to treat similar conditions but with a different mechanism of action.
Baclofen: A compound with similar structural features but used primarily as a muscle relaxant
PD-144550’s uniqueness lies in its specific R-enantiomer configuration, which may offer distinct advantages in certain therapeutic applications .
Properties
IUPAC Name |
tributylstannanylium;azide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.N3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;;/q;;;-1;+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVRTUCVPZTEQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn+](CCCC)CCCC.[N-]=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17846-68-3 | |
Record name | Azidotributylstannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17846-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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